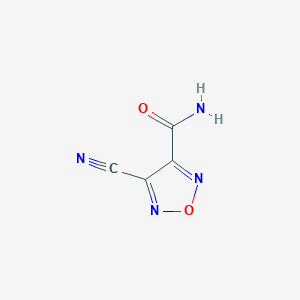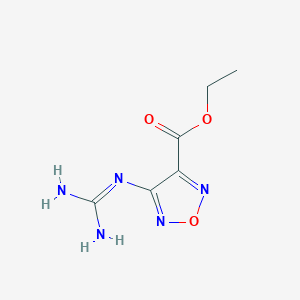
Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the guanidino group enhances its potential for forming hydrogen bonds, making it a versatile molecule in various chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-cyanoacetate with guanidine in the presence of a base, followed by cyclization with nitrous acid to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with different functional groups.
科学研究应用
Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.
作用机制
The mechanism of action of Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The guanidino group can form strong hydrogen bonds with biological molecules, influencing their function. Additionally, the oxadiazole ring can participate in π-π interactions with aromatic systems, further modulating biological activity.
相似化合物的比较
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities but different structural properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness: Ethyl 4-guanidino-1,2,5-oxadiazole-3-carboxylate stands out due to the presence of the guanidino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for drug discovery and development.
属性
分子式 |
C6H9N5O3 |
|---|---|
分子量 |
199.17 g/mol |
IUPAC 名称 |
ethyl 4-(diaminomethylideneamino)-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H9N5O3/c1-2-13-5(12)3-4(9-6(7)8)11-14-10-3/h2H2,1H3,(H4,7,8,9,11) |
InChI 键 |
VXXSSLLKSMGXSA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NON=C1N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
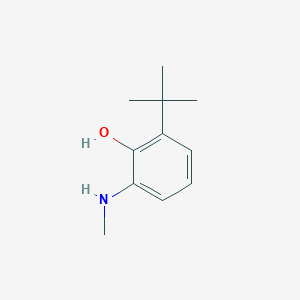
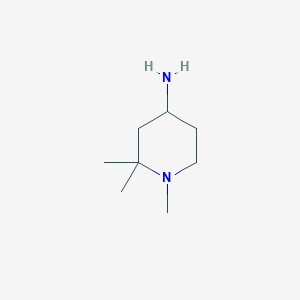


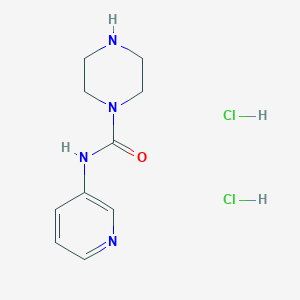
![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)

